A-943931 - 1027330-97-7

A-943931

Catalog Number: EVT-422256
CAS Number: 1027330-97-7
Molecular Formula: C17H21N5
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

A-943931 was developed as part of research into histamine receptor ligands, specifically targeting the H4 receptor. This receptor plays a significant role in immune responses and inflammation, making A-943931 a candidate for treating various inflammatory diseases. The compound is classified as a selective histamine H4 receptor antagonist with high affinity for human, rat, and mouse H4 receptors, exhibiting Ki values of 5 nM, 4 nM, and 6 nM respectively .

Synthesis Analysis

The synthesis of A-943931 involves several steps that can include the use of intermediates derived from piperazine derivatives and benzofuran structures. A common synthetic route starts with the reaction of 2,3-dihydro-1-benzofuran with piperazine derivatives under specific conditions. Key parameters include:

  • Reagents: Potassium carbonate as a base.
  • Solvent: Tetrahydrofuran.
  • Temperature: Typically around 70°C.
  • Reaction Time: Ranges from 18 to 24 hours.

Following the reaction, the mixture is filtered, and the product is purified through column chromatography using dichloromethane and methanol as solvents . The final product's purity is confirmed to be greater than 95% using high-performance liquid chromatography.

Molecular Structure Analysis

The molecular structure of A-943931 can be described by its chemical formula C13H18N2OC_{13}H_{18}N_2O. The compound features a benzofuran ring system attached to a piperazine moiety. Key structural characteristics include:

  • Functional Groups: An indolecarboxamide structure contributes to its binding affinity.
  • Nuclear Magnetic Resonance (NMR): Characterization through 1H^1H and 13C^13C NMR provides insight into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and structure .
Chemical Reactions Analysis

A-943931 participates in several chemical reactions primarily involving its interaction with histamine receptors. Its antagonistic action blocks histamine-induced signaling pathways, which are crucial in mediating inflammation and pain responses. In vitro studies demonstrate that A-943931 inhibits histamine-induced shape changes in mast cells and reduces cytokine release (e.g., TNF-α and IL-6) from activated immune cells .

Mechanism of Action

The mechanism of action for A-943931 centers on its ability to selectively bind to the histamine H4 receptor, preventing histamine from activating this receptor. This blockade results in:

  • Inhibition of Calcium Mobilization: Histamine typically induces calcium influx in cells; A-943931 effectively prevents this process.
  • Reduction of Inflammatory Mediators: By inhibiting H4 receptor activation, A-943931 decreases the release of pro-inflammatory cytokines from mast cells and other immune cells .
Physical and Chemical Properties Analysis

A-943931 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 218 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Displays good metabolic stability with an oral bioavailability of about 34% in rats .
Applications

The primary applications of A-943931 are in pharmacological research aimed at understanding and treating conditions associated with inflammation. Specific applications include:

  • Anti-inflammatory Research: Its efficacy in reducing symptoms associated with inflammatory diseases makes it a candidate for further development.
  • Pain Management: Demonstrated effectiveness in preclinical pain models suggests potential use in analgesic therapies.
  • Cancer Research: Emerging studies indicate a role for the histamine H4 receptor in cancer progression, positioning A-943931 as a potential therapeutic agent in oncology .
Introduction to Histamine H4 Receptor Pharmacology

Role of H4 Receptors in Immune Modulation and Inflammatory Pathways

The histamine H4 receptor (H4R), identified in 2000 through genomic homology mining of H3 receptor sequences, represents the most recently characterized member of the histamine receptor family [2] [6]. As a class A G protein-coupled receptor (GPCR), it shares 37% sequence homology with the H3 receptor but only ~19% with H1 and H2 receptors [2] [6]. Its expression is predominantly localized to hematopoietic tissues, with high density in bone marrow, mast cells, eosinophils, dendritic cells, and T lymphocytes [2] [3] [6].

Activation of H4R by histamine (with nanomolar affinity) triggers intracellular calcium mobilization and inhibits cAMP accumulation, leading to chemotaxis of immune cells [2] [6]. This receptor critically regulates:

  • Chemotaxis: Directs migration of mast cells, eosinophils, and T cells to inflammation sites [6].
  • Cytokine Networks: Modulates IL-31 production (linked to pruritus) and suppresses pro-inflammatory IL-6, TNF-α, and IL-12 release [3] [7].
  • Immunological Cross-Talk: Differentially influences Th1/Th2 polarization and dendritic cell antigen presentation [3] [6].

Table 1: H4 Receptor Expression and Functional Consequences in Immune Cells

Cell TypePrimary Effect of H4R ActivationPathophysiological Relevance
Mast CellsEnhanced chemotaxis; renin release inhibitionUrticaria, anaphylaxis, fibrosis
EosinophilsRecruitment to airwaysAsthma, allergic rhinitis
Dendritic CellsAltered cytokine-induced differentiationT-cell priming in allergic responses
MicrogliaIncreased TNF-α and IL-6 releaseNeuroinflammation, chronic pain

Emergence of H4 Receptor Antagonism as a Therapeutic Strategy

The discovery of H4R’s role in immune dysregulation catalyzed efforts to develop selective antagonists. Early non-selective ligands like thioperamide (H3/H4 antagonist) provided proof-of-concept but lacked specificity [6]. The development of JNJ7777120 established the first selective H4R antagonist, demonstrating efficacy in preclinical itch and inflammation models [6]. However, limitations in pharmacokinetics (e.g., bioavailability) spurred refinement of chemical scaffolds [5] [9].

A-943931 emerged as a next-generation antagonist designed to overcome these hurdles through:

  • Enhanced Specificity: Minimal off-target interactions with H1, H2, or H3 receptors [5] [9].
  • Optimized Druglikeness: Improved metabolic stability and oral bioavailability (>90% in mice; 34% in rats) [7] [9].
  • Cross-Species Activity: Consistent antagonism at human (Ki = 5 nM), rat (Ki = 4 nM), and mouse receptors (Kb = 6 nM) [7] [8].

Rationale for Targeting H4 Receptors in Chronic Inflammatory and Neuropathic Conditions

Conventional antihistamines (H1 blockers) show limited efficacy in conditions like pruritus, neuropathic pain, or asthma, where immune cell infiltration and neuronal sensitization dominate [3] [6]. H4R antagonism addresses this gap through:

  • Pruritus Pathogenesis: Blockade of H4R on sensory neurons and immune cells reduces IL-31–mediated itching [3] [6] [7].
  • Pain-Immune Nexus: Microglial H4R activation amplifies TNF-α and IL-6 release, sensitizing nociceptive pathways [7].
  • Allergic Inflammation: H4R mediates dendritic cell–driven Th2 responses in asthma and nasal polyposis [3] [6].

Properties

CAS Number

1027330-97-7

Product Name

A-943931

IUPAC Name

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C17H21N5/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21)/t12-/m1/s1

InChI Key

SDTRYHWIXVHTLM-GFCCVEGCSA-N

SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N

Isomeric SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.